1-(5-Chloropyridin-3-YL)ethanone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(5-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFDQPBFYDYBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 5 Chloropyridin 3 Yl Ethanone and Key Analogs
Strategies for the Construction of the Chlorinated Pyridine (B92270) Core
The foundational step in the synthesis of 1-(5-chloropyridin-3-yl)ethanone is the creation of the 3,5-disubstituted pyridine skeleton. This can be approached through various strategies, primarily involving the regioselective halogenation of a pre-functionalized pyridine ring or the construction of the pyridine ring with the desired substitution pattern already in place.
Regioselective Halogenation Approaches
Direct and selective chlorination of the pyridine ring at the 5-position, especially in the presence of a directing group at the 3-position, is a challenging yet crucial transformation.
One effective method for the chlorination of acetylpyridines involves the use of N-chlorosaccharin in an aqueous acetic acid medium. The kinetics of this reaction have been studied for 2-, 3-, and 4-acetylpyridines, revealing that the reaction is catalyzed by the acetylpyridine itself acting as a general base catalyst. The rate of chlorination is influenced by the concentration of sulfuric acid, which can modulate the reaction rate. organic-chemistry.org
Another versatile approach to introduce a halogen at a specific position on a pyridine ring is the Sandmeyer reaction. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This well-established method allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. wikipedia.orgnih.gov For the synthesis of this compound, this would typically involve the diazotization of a 5-aminopyridine derivative followed by treatment with a copper(I) chloride catalyst. wikipedia.orgmasterorganicchemistry.com This method offers a reliable way to install the chlorine atom at the desired 5-position.
The table below summarizes key aspects of these regioselective halogenation methods.
| Method | Reagent | Key Features | Reference |
| Chlorination with N-chlorosaccharin | N-chlorosaccharin, H₂SO₄ (catalyst) | Acid-base catalysis, rate dependent on acetylpyridine concentration. | organic-chemistry.org |
| Sandmeyer Reaction | NaNO₂, HCl, CuCl | Converts an amino group to a chloro group via a diazonium salt. | wikipedia.orgmasterorganicchemistry.comnih.gov |
Functionalization of Pre-existing Pyridine Rings
Building upon a pre-existing, suitably substituted pyridine ring is another common strategy. This can involve the introduction of either the chloro or the acetyl group onto a pyridine ring that already bears the other substituent.
For instance, starting with 3-aminopyridine, chlorination can be achieved to produce 2-chloro-3-aminopyridine. google.com While this provides a chlorinated pyridine, the position of the chlorine is not at the desired 5-position for the target molecule. However, this highlights a general strategy of functionalizing readily available aminopyridines. 3-Aminopyridine itself can be prepared from nicotinamide (B372718) via the Hofmann degradation reaction. google.com
The synthesis of 3,5-disubstituted pyridines is a broad area of research with various methodologies. One approach involves the reaction of epoxides with ammonia, mediated by Sc(OTf)₃, to yield 3,5-disubstituted pyridines. This method allows for the construction of the pyridine core with substituents at the desired positions.
Acylation Techniques for Ethanone (B97240) Moiety Introduction
The introduction of the ethanone (acetyl) group onto the chlorinated pyridine ring is the second key synthetic challenge. Direct acylation of pyridine is often difficult due to the electron-deficient nature of the ring.
Friedel-Crafts Acylation Methodologies
Classical Friedel-Crafts acylation is generally not effective on pyridine itself because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. However, this reaction can be successful on more electron-rich pyridine derivatives or under specific conditions. While direct Friedel-Crafts acylation of 3-chloropyridine (B48278) is challenging, modifications and alternative strategies exist.
Acetylation of Pyridine Derivatives
Alternative methods to introduce an acetyl group onto a pyridine ring are often employed. One such method involves the reaction of a pyridinecarboxylic acid derivative with an organometallic reagent. A patented process describes the synthesis of 3-acetyl-2-chloropyridine (B57767) from 2-chloronicotinic acid. This involves the formation of the lithium salt of 2-chloronicotinic acid, followed by reaction with methyl magnesium bromide. google.com This approach provides a direct route to an acetyl group at the 3-position of a chlorinated pyridine.
Another strategy involves the modification of a pre-existing substituent. For example, 3-acetylpyridine (B27631) can be synthesized from methyl nicotinate (B505614) and acetic acid over a catalyst. prepchem.comchemicalbook.com This 3-acetylpyridine could then potentially undergo regioselective chlorination as described in section 2.1.1.
The following table outlines different approaches for the introduction of the ethanone moiety.
| Starting Material | Reagents | Product | Key Features | Reference |
| 2-Chloronicotinic acid | 1. Lithium-containing compound 2. CH₃MgBr | 3-Acetyl-2-chloropyridine | Direct conversion of a carboxylic acid to a ketone. | google.com |
| Methyl nicotinate | Acetic acid, Catalyst | 3-Acetylpyridine | Gas-phase reaction over a solid catalyst. | prepchem.comchemicalbook.com |
Multi-Step Synthesis Pathways for this compound
The synthesis of this compound typically involves a multi-step sequence that combines the strategies for constructing the chlorinated pyridine core and introducing the ethanone moiety.
One plausible synthetic route begins with a readily available pyridine derivative, such as 3-aminopyridine. The amino group can be a handle for introducing the chloro group at the 5-position via a Sandmeyer reaction. The challenge then becomes the introduction of the acetyl group at the 3-position.
A more direct, albeit potentially lower-yielding approach, could start from 3-acetylpyridine. This compound could be subjected to nitration, followed by reduction of the nitro group to an amino group. This amino group at the 5-position could then be converted to a chloro group via the Sandmeyer reaction.
A third potential pathway could start from 3,5-dichloropyridine. A selective metal-halogen exchange at the 3-position followed by reaction with an acetylating agent could potentially yield the desired product. However, achieving high regioselectivity in the metal-halogen exchange can be challenging.
The synthesis of the closely related analog, 3-acetyl-2-chloropyridine, has been reported through several routes. One route starts from 3-acetylpyridine, which is oxidized to the N-oxide, followed by reaction with phosphorus oxychloride to yield 3-acetyl-2-chloropyridine. google.com Another route involves the reaction of 2-chloronicotinic acid with methylmagnesium bromide. google.com These syntheses of a key analog provide valuable insights into the potential pathways for the target molecule.
Below is a table summarizing potential multi-step synthetic pathways.
| Starting Material | Key Intermediates | Key Reactions |
| 3-Aminopyridine | 3-Amino-5-acetylpyridine, 5-Chloro-3-aminopyridine | Acylation, Nitration, Reduction, Sandmeyer reaction |
| 3-Acetylpyridine | 3-Acetyl-5-nitropyridine, 5-Amino-3-acetylpyridine | Nitration, Reduction, Sandmeyer reaction |
| 3,5-Dichloropyridine | 5-Chloro-3-lithiopyridine | Metal-halogen exchange, Acylation |
Synthesis from Specific Pyridine Carbaldehydes
A prominent strategy for the synthesis of pyridyl ketones involves the conversion of a corresponding pyridine carbaldehyde. In the case of this compound, the logical precursor is 5-chloropyridine-3-carbaldehyde nih.govsigmaaldrich.com. The transformation of the aldehyde functional group into a ketone is a well-established process in organic chemistry, often accomplished through the use of organometallic reagents msu.edu.
The addition of an organometallic reagent, such as a Grignard reagent or an organolithium species, to the aldehyde carbonyl group forms a secondary alcohol upon quenching. Subsequent oxidation of this alcohol yields the desired ketone. For the synthesis of this compound, this would involve a two-step sequence:
Nucleophilic Addition: 5-Chloropyridine-3-carbaldehyde is reacted with a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). This reaction forms a secondary alcohol, 1-(5-chloropyridin-3-yl)ethanol (B7964300), after acidic or aqueous workup. The choice of reagent and reaction conditions is crucial to avoid side reactions. Grignard reagents are widely used for their reactivity and commercial availability msu.eduwikipedia.orgmdpi.com. The reaction typically proceeds by nucleophilic attack of the carbanionic methyl group on the electrophilic carbonyl carbon of the aldehyde youtube.com.
Oxidation: The resulting 1-(5-chloropyridin-3-yl)ethanol is then oxidized to yield the target ketone, this compound. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or manganese-based reagents like manganese dioxide (MnO₂). The selection of the oxidant depends on the substrate's sensitivity and the desired reaction scale.
An alternative, more direct approach involves the use of organometallic reagents that can deliver an acetyl group or its equivalent. However, the direct conversion of aldehydes to ketones in a single step is less common for this specific transformation. The reaction of pyridine aldehydes with diazoalkanes has been reported to yield ethyl ketones from the corresponding aldehydes, suggesting a potential pathway for methylation researchgate.net.
Utilization of Chloroacetyl Chloride in Synthetic Routes
Chloroacetyl chloride is a versatile reagent in heterocyclic synthesis, often employed in acylation reactions rsc.orgbaranlab.orgresearchgate.netnih.goverciyes.edu.tr. Its application in the synthesis of this compound could be envisioned through a Friedel-Crafts-type acylation reaction. However, the pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution reactions like Friedel-Crafts acylation sigmaaldrich.comkhanacademy.org. To overcome this, the pyridine ring would likely require activation, or the reaction would need to be performed under harsh conditions, which could lead to low yields and lack of regioselectivity.
A more plausible route involving chloroacetyl chloride would be a multi-step synthesis. For instance, a suitably substituted pyridine precursor could be synthesized and then subjected to a reaction with chloroacetyl chloride. One potential, though indirect, pathway could involve the following conceptual steps:
Preparation of a reactive pyridine derivative: A pyridine ring with an activating group or a group that can be converted into the desired acetyl group is synthesized.
Acylation with Chloroacetyl Chloride: This pyridine derivative could then react with chloroacetyl chloride. For example, an amino-substituted pyridine can be acylated with chloroacetyl chloride to form a chloroacetamide derivative nih.goverciyes.edu.trijpsonline.com.
Further transformations: The resulting intermediate would then need to undergo further chemical modifications to arrive at the final product, this compound.
Given the complexities and likely low efficiency of a direct Friedel-Crafts approach on the pyridine core, synthesis via a pyridine carbaldehyde precursor is generally a more favored and predictable route.
Modern Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods. Microwave-assisted synthesis and continuous flow chemistry represent two such modern approaches that have found application in the synthesis of heterocyclic compounds, including pyridine derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods nih.govnih.govnih.gov. The use of microwave irradiation can be particularly beneficial for the synthesis of substituted pyridines nih.govnih.govmdpi.com.
In the context of synthesizing this compound, microwave heating could be applied to several steps in the synthetic sequence. For example:
Grignard-type reactions: While not a common application, microwave heating could potentially be used to accelerate the formation of the Grignard reagent or its subsequent reaction with the pyridine carbaldehyde.
Oxidation step: The oxidation of the secondary alcohol to the ketone could be facilitated by microwave irradiation, potentially reducing reaction times and improving yields.
Friedel-Crafts Acylation: For reactions that are sluggish under conventional heating, such as the Friedel-Crafts acylation of deactivated rings, microwave heating can sometimes provide the necessary energy to drive the reaction to completion in a shorter timeframe rsc.org. A study on the Friedel-Crafts acylation of imidazo[1,2-a]pyridines demonstrated the utility of this approach nih.gov.
The primary advantages of microwave-assisted synthesis include rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction time and the suppression of side reactions nih.gov.
Continuous Flow Chemistry Applications in Pyridine Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability nih.govuc.ptorganic-chemistry.org. These features make it an attractive technology for the synthesis of functionalized pyridines and other heterocyclic compounds thieme-connect.comacs.org.
A continuous flow process for the synthesis of this compound could be designed to telescope multiple reaction steps, thereby avoiding the isolation of intermediates. For example, a flow system could be set up where 5-chloropyridine-3-carbaldehyde is mixed with a methylating agent in a first reactor, and the output from this reactor is then passed through a second reactor containing an immobilized oxidizing agent to produce the final product.
Key benefits of applying continuous flow chemistry to this synthesis would include:
Enhanced Safety: The small reactor volumes inherent in flow chemistry minimize the risks associated with handling reactive organometallic reagents and potentially exothermic oxidation reactions.
Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time can lead to higher yields and better selectivity compared to batch reactions.
Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor.
While a specific continuous flow synthesis for this compound may not be widely published, the principles of flow chemistry are broadly applicable to the individual reaction steps involved in its synthesis from a pyridine carbaldehyde precursor organic-chemistry.orgthieme-connect.com.
Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Scalability Considerations
The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and available equipment. A comparative analysis of the methodologies discussed is presented below.
| Synthetic Route | Typical Yield | Selectivity | Scalability | Advantages | Disadvantages |
| From Pyridine Carbaldehyde (Batch) | Moderate to High | High | Good | Well-established chemistry; high predictability. | Two-step process; may require purification of intermediate. |
| From Chloroacetyl Chloride (Friedel-Crafts) | Low to Moderate | Poor to Moderate | Poor | Potentially a more direct route. | Deactivated ring; harsh conditions; poor regioselectivity. |
| Microwave-Assisted Synthesis | High | High | Moderate | Rapid reaction times; improved yields; cleaner reactions. | Requires specialized equipment; scalability can be a challenge. |
| Continuous Flow Synthesis | High to Excellent | Excellent | Excellent | Enhanced safety; superior control; easy scalability; potential for automation. | Higher initial equipment cost; requires process optimization. |
Synthesis from Pyridine Carbaldehydes remains a robust and reliable method, particularly for laboratory-scale synthesis. The two-step process is generally high-yielding and selective.
Utilization of Chloroacetyl Chloride through a direct Friedel-Crafts acylation is likely to be a low-yielding and unselective method due to the electron-deficient nature of the pyridine ring. A multi-step approach would be more feasible but adds complexity.
Microwave-Assisted Synthesis offers significant advantages in terms of speed and efficiency for smaller-scale production. It can be particularly useful for optimizing reaction conditions and for the rapid synthesis of analogs for screening purposes nih.gov.
Continuous Flow Chemistry represents the most advanced and scalable approach. Its inherent safety and control make it ideal for the large-scale production of this compound, offering high yields and purity with minimal manual intervention nih.govorganic-chemistry.org. The ability to telescope reaction steps further enhances its efficiency.
Chemical Reactivity and Derivatization of 1 5 Chloropyridin 3 Yl Ethanone
Transformations of the Ethanone (B97240) Functional Group
The ethanone group, consisting of a carbonyl (C=O) and a methyl group, is a hub of reactivity, susceptible to a variety of transformations that allow for the construction of more complex molecular architectures.
Nucleophilic Addition Reactions
The carbonyl carbon of the ethanone group is electrophilic and readily undergoes nucleophilic addition reactions. cymitquimica.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org This fundamental reaction can be catalyzed by either acid or base. libretexts.org For instance, the addition of cyanide ions (CN⁻) to 1-(5-chloropyridin-3-yl)ethanone would result in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Product Type | Significance |
| Cyanide (CN⁻) | Cyanohydrin | Introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. libretexts.org |
| Grignard Reagents (R-MgX) | Tertiary Alcohol | Forms a new carbon-carbon bond, allowing for the introduction of various alkyl or aryl groups. |
| Hydrazine (H₂NNH₂) | Hydrazone | Creates a C=N bond, a key step in the synthesis of various nitrogen-containing heterocycles. |
Reduction Reactions to Alcohol Derivatives
The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(5-chloropyridin-3-yl)ethanol (B7964300). This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com The resulting alcohol is a valuable intermediate for further synthetic manipulations. For example, reducing the ketone to an alcohol has been shown to be a key step in the synthesis of potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. nih.gov
Table 2: Common Reducing Agents and Products
| Reagent | Product | Reaction Conditions |
| Sodium Borohydride (NaBH₄) | 1-(5-chloropyridin-3-yl)ethanol | Typically in an alcoholic solvent like methanol (B129727) or ethanol. |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(5-chloropyridin-3-yl)ethanol | In an anhydrous ether solvent like diethyl ether or THF. smolecule.com |
Condensation Reactions for Scaffold Expansion
The ethanone group can participate in condensation reactions to expand the molecular scaffold. A notable example is the reaction with hydrazines to form hydrazones, which can then be used in the synthesis of various heterocyclic systems. Another important reaction is the aldol (B89426) condensation, where the enolate of this compound reacts with an aldehyde or another ketone to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. These reactions are crucial for building larger, more complex molecules from simpler starting materials.
Oxidation Reactions to Carboxylic Acid Derivatives
The ethanone group can be oxidized to a carboxylic acid functional group. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting 5-chloronicotinic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. It's important to note that some carboxylic acids, like methanoic acid and ethanedioic acid, can be further oxidized. savemyexams.com
Reactions Involving the Chlorine Substituent on the Pyridine (B92270) Ring
The chlorine atom attached to the pyridine ring is susceptible to nucleophilic substitution, providing a handle for further functionalization of the aromatic core. ebsco.com The electron-deficient nature of the pyridine ring facilitates these substitution reactions. clockss.org
Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., amines, thiols, alkoxides)
The chlorine atom at the 5-position of the pyridine ring can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, in a process known as nucleophilic aromatic substitution (SNAAr). clockss.org This type of reaction is a powerful tool for introducing diverse functional groups onto the pyridine ring, thereby modifying the electronic and steric properties of the molecule.
For example, reaction with amines leads to the formation of aminopyridine derivatives. clockss.org Similarly, reaction with thiols yields thiopyridine derivatives, and reaction with alkoxides produces alkoxypyridine derivatives. nih.gov The reactivity of the chlorine atom can be influenced by the presence of other substituents on the pyridine ring.
Table 3: Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | Ammonia, Primary Amines, Secondary Amines | Aminopyridine derivative clockss.org |
| Thiol | Sodium Thiolate (NaSR) | Thioether derivative nih.gov |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy pyridine derivative nih.gov |
In a specific example of a domino amination/conjugate addition reaction, 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones react with amines to form 1,8-naphthyridin-4(1H)-one derivatives. researchgate.net While this involves a different isomer of chloropyridinyl ethanone, it highlights the utility of the chlorine substituent in facilitating complex cyclization reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for pyridine-based derivatives)
The chlorine substituent at the 5-position of the pyridine ring in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming strategy enables the synthesis of a wide array of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials. escholarship.orgmdpi.com
The general principle of the Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. google.com For this compound, the reaction would proceed at the C5-position, replacing the chlorine atom with an aryl or heteroaryl group from the corresponding boronic acid.
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not widely available in the reviewed literature, the reactivity of structurally similar compounds provides significant insight. For instance, the Suzuki-Miyaura coupling of 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile, a close analog, has been successfully demonstrated in the synthesis of complex biaryl derivatives. google.com In a documented example, this chloro-pyridine derivative was coupled with a boronic ester in the presence of a palladium catalyst to form a new carbon-carbon bond. google.com
Furthermore, the enantioselective Suzuki-Miyaura coupling of (6-chloro-pyridin-3-yl)-boronic acid with a 2,3-dihalo-7-azabicyclo[2.2.1]heptene derivative highlights the utility of the chloropyridine moiety in such transformations. The reaction, catalyzed by a palladium complex, proceeded efficiently to yield the desired cross-coupled product. bath.ac.uk
Based on these related examples, a proposed Suzuki-Miyaura reaction of this compound with an arylboronic acid is presented below.
Table 1: Representative Suzuki-Miyaura Reaction Conditions for a this compound Analog
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |
| 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile | tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[4,5-b]pyridin-2-yl)carbamate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | tert-butyl (6-(5-(1-cyanocyclopropyl)pyridin-2-yl)thiazolo[4,5-b]pyridin-2-yl)carbamate | google.com |
Electrophilic and Radical Reactions of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient system, which significantly influences its reactivity towards electrophilic and radical species.
Electrophilic Reactions:
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iquomustansiriyah.edu.iq This deactivating effect is further intensified by the presence of the electron-withdrawing acetyl group at the 3-position and the chloro group at the 5-position. Electrophilic attack, when it does occur, is predicted to happen at the positions of relatively higher electron density, which are the C-2, C-4, and C-6 positions. However, in an acidic medium, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring towards electrophiles. uoanbar.edu.iq
Reactions such as nitration and halogenation on the pyridine ring typically require harsh conditions, including high temperatures and strong acids. uomustansiriyah.edu.iqabertay.ac.uk For this compound, electrophilic substitution on the pyridine ring would be exceptionally challenging and is not a commonly employed synthetic strategy. Specific studies on the electrophilic substitution of this compound were not found in the surveyed literature.
Radical Reactions:
The functionalization of pyridine rings through radical reactions has emerged as a powerful synthetic tool. These reactions can often proceed under milder conditions than electrophilic substitutions and can provide access to unique substitution patterns. The direct C-H functionalization of pyridines can be achieved through various methods, including those involving photoredox catalysis to generate radical intermediates. snnu.edu.cnnih.gov
In the context of this compound, radical attack could potentially occur at the C-H bonds of the pyridine ring. The regioselectivity of such reactions is influenced by a combination of steric and electronic factors. While the acetyl and chloro substituents are electron-withdrawing, their influence on the stability of radical intermediates is complex.
General studies on the radical functionalization of substituted pyridines suggest that C-H bonds can be targeted. For example, the use of pyridine N-oxides as precursors for oxygen-centered radicals under photoredox conditions has been shown to enable the abstraction of aliphatic C-H bonds and subsequent functionalization. nih.govacs.org While this specific methodology is not directly applicable to the pyridine ring C-H bonds of the title compound without prior modification, it illustrates the potential of radical-mediated pathways for functionalizing pyridine derivatives.
Computational and Theoretical Investigations of 1 5 Chloropyridin 3 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. Methodologies like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Fukui function analysis provide deep insights into molecular behavior.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to calculate and optimize molecular structures, reaction energies, and vibrational frequencies. researchgate.net Studies on related amino-chloropyridine derivatives have utilized DFT to reproduce and analyze supramolecular assemblies and explore electronic properties. mdpi.comresearchgate.net For instance, in the study of 2-amino-5-chloropyridine, DFT calculations with the CAM-B3LYP method were used to optimize the molecular structure and analyze intramolecular charge-transfer interactions. researchgate.net However, specific DFT studies detailing the optimized geometry, charge distribution, and electronic properties of 1-(5-Chloropyridin-3-YL)ethanone are not found in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. nih.gov FMO analysis has been performed on related amino-chloropyridine derivatives to evaluate their electronic properties. mdpi.comresearchgate.net A recent study on 3-chloropyridine (B48278) provided detailed information on its electronic structure and ionization dynamics, identifying the HOMO as a π orbital of the pyridine (B92270) ring and the HOMO-1 as consisting of nonbonding orbitals. nih.gov Despite the availability of these methods and studies on analogous compounds, specific calculations of the HOMO-LUMO energies and their distribution for this compound are not documented.
Fukui Function Analysis for Regioselectivity
Fukui functions are used within DFT to identify the most reactive sites within a molecule, predicting where electrophilic, nucleophilic, or radical attacks are most likely to occur. This analysis is essential for understanding the regioselectivity of chemical reactions. While Fukui function analysis has been applied to various imidazole (B134444) and pyridine derivatives to determine reactive sites, nih.gov no such analysis has been published specifically for this compound.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into conformational changes and stability. This method is invaluable for understanding the dynamic behavior of molecules in various environments. While MD simulations are a standard computational tool, there is no evidence in the surveyed literature of their application to this compound for conformational analysis.
Kinetic Studies of Reaction Mechanisms
Computational kinetic studies help elucidate the pathways and transition states of chemical reactions, providing a detailed understanding of reaction mechanisms and rates. Such studies often complement experimental work. For example, DFT calculations have been used to explain the catalytic activities of ruthenium complexes in the transfer hydrogenation of ketones. bohrium.com However, no specific computational kinetic studies for reactions involving this compound were identified.
Computational Predictions of Steric and Electronic Effects on Regioselectivity
The regioselectivity of reactions involving substituted aromatic rings is governed by a combination of steric and electronic effects. Computational models can predict these outcomes by calculating properties like electrostatic potential maps and atomic charges. While these predictive tools are robust, their specific application to predict the regioselectivity of reactions involving this compound has not been reported in the available literature.
Future Research Directions and Unexplored Avenues for 1 5 Chloropyridin 3 Yl Ethanone
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 1-(5-Chloropyridin-3-YL)ethanone is no exception. Current synthetic routes often rely on traditional methods that may involve harsh conditions or generate significant waste. ijarsct.co.in Future research should prioritize the development of more sustainable and efficient synthetic strategies.
Key areas of focus include:
Catalytic Systems: The exploration of novel catalytic systems, such as those based on zeolites or metal-organic frameworks (MOFs), could offer highly selective and recyclable options for pyridine (B92270) synthesis. numberanalytics.com The use of heterogeneous catalysts, in particular, presents advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. numberanalytics.com
Green Solvents and Conditions: A shift towards environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG-400), and the use of solvent-free reaction conditions are crucial. bohrium.comresearchgate.net Techniques like microwave-assisted synthesis and ultrasonic production can also contribute to greener protocols by reducing reaction times and energy consumption. researchgate.net
Flow Chemistry: The application of microreactor technology and flow chemistry offers a promising avenue for the synthesis of functionalized pyridines. beilstein-journals.org This approach allows for highly controlled and efficient reactions, which can be particularly beneficial for handling sensitive reagents and intermediates. beilstein-journals.org
Biomass-Derived Feedstocks: Investigating the use of biomass-derived materials as starting points for pyridine synthesis could provide a renewable alternative to fossil fuel-based feedstocks. numberanalytics.com
Advanced Spectroscopic and Structural Characterization Techniques for Derivatives
A thorough understanding of the structure-property relationships of this compound and its derivatives is paramount for their targeted application. While standard spectroscopic techniques like NMR, FT-IR, and mass spectrometry are routinely used, future research should leverage more advanced methods to gain deeper insights. ijarsct.co.intandfonline.com
Future research directions should include:
Crystallographic Analysis: Single-crystal X-ray diffraction studies of this compound and its derivatives are essential for elucidating their precise three-dimensional structures. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence their physical properties and biological activity.
Advanced NMR Techniques: Two-dimensional NMR techniques and solid-state NMR can provide more detailed information about the connectivity and conformation of complex derivatives in different states.
Spectroscopic Characterization of Novel Derivatives: As new derivatives are synthesized, comprehensive characterization using a suite of spectroscopic methods will be necessary to confirm their structures and purity. tandfonline.com
Integrated Computational and Experimental Approaches for Mechanism Elucidation
The synergy between computational modeling and experimental studies offers a powerful tool for understanding the reaction mechanisms and predicting the properties of this compound and its derivatives.
Future research should focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular properties, and reaction pathways of pyridine derivatives. tandfonline.combohrium.com This can help in rationalizing experimental observations and predicting the reactivity of new compounds. tandfonline.combohrium.comresearchgate.net For instance, DFT calculations have been used to study the mechanism of C-H activation of pyridines and Smiles rearrangements on pyridine rings. researchgate.netnih.govpublish.csiro.auchemrxiv.org
Molecular Docking and Dynamics Simulations: In the context of biological applications, molecular docking and dynamics simulations can be used to predict the binding modes of this compound derivatives with their biological targets, providing insights into their mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Studies: By combining experimental biological data with calculated molecular descriptors, QSAR models can be developed to predict the activity of new derivatives and guide the design of more potent compounds.
Exploration of Undiscovered Biological Targets and Pathways
While pyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, the full therapeutic potential of this compound remains largely unexplored. researchgate.netnih.gov
Future research should aim to:
Screen for Novel Biological Activities: High-throughput screening of this compound and its derivatives against a diverse range of biological targets could uncover new therapeutic applications.
Identify Specific Molecular Targets: Once a biological activity is identified, further studies will be needed to pinpoint the specific molecular targets and pathways involved. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.
Investigate Mechanism of Action: Elucidating the precise mechanism by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. For example, some pyridine derivatives have been shown to act as enzyme inhibitors or to modulate the activity of specific receptors.
Application in Materials Science and Emerging Technologies
The unique electronic and structural properties of pyridine derivatives make them attractive candidates for applications in materials science and emerging technologies. nih.gov
Future research in this area could explore:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
